4-(3-Fluoropiperidin-1-yl)aniline
Overview
Description
“4-(3-Fluoropiperidin-1-yl)aniline” is an organic compound . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .Molecular Structure Analysis
The molecular formula of “4-(3-Fluoropiperidin-1-yl)aniline” is C11H15FN2 .Chemical Reactions Analysis
Piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, antiviral, etc. properties . The compounds bearing the piperidine skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .Scientific Research Applications
Antimicrobial Activities 4-(3-Fluoropiperidin-1-yl)aniline and its derivatives have been explored for their antimicrobial properties. For instance, derivatives synthesized from similar compounds demonstrated significant anti-Mycobacterium smegmatis activity. This suggests potential applications in developing antimicrobial agents against specific bacterial strains (Yolal et al., 2012).
Synthetic Methodologies Efficient synthetic routes for creating compounds related to 4-(3-Fluoropiperidin-1-yl)aniline have been established, leveraging microwave heating for rapid synthesis. These methodologies facilitate the preparation of various benzimidazoles, underscoring the chemical's utility in synthesizing novel pharmaceuticals (Menteşe et al., 2015).
Kinase Inhibition for Cancer Therapy The compound and its analogs have been investigated as c-Met kinase inhibitors, a target for cancer therapy. Docking and quantitative structure–activity relationship studies indicate their potential efficacy in inhibiting tumor growth, highlighting their role in the development of new cancer treatments (Caballero et al., 2011).
Materials Science and Electrochemistry In materials science, derivatives of 4-(3-Fluoropiperidin-1-yl)aniline have been utilized in the electrochemical synthesis of novel polymers. These polymers exhibit promising characteristics for applications in dye-sensitized solar cells, showcasing the compound's versatility beyond pharmaceuticals into energy technologies (Shahhosseini et al., 2016).
Electroluminescence and Organic Electronics Research has also explored the use of aniline derivatives in the development of emitting amorphous molecular materials. These materials exhibit strong electroluminescent properties and have been used in organic light-emitting diodes (OLEDs), contributing to advancements in electronic display and lighting technologies (Doi et al., 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(3-fluoropiperidin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-9-2-1-7-14(8-9)11-5-3-10(13)4-6-11/h3-6,9H,1-2,7-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILSMAPGKCUJJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoropiperidin-1-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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